Modificateur de l'ARNr 5S

Vue d'ensemble

Description

Il s'agit d'un matériau précurseur utilisé dans la synthèse de cellules solaires pérovskites, en particulier l'iodure de plomb de formamidinium (FAPbI₃), qui s'est avéré prometteur pour atteindre des rendements de conversion solaire élevés . L'iodure de formamidinium est connu pour sa bande interdite plus étroite par rapport à l'iodure de plomb de méthylammonium, ce qui le rend plus adapté aux applications de l'énergie solaire .

Applications De Recherche Scientifique

Mécanisme D'action

- The surplus of 5S rRNA relative to 16S/23S rRNA genes in some bacterial genomes suggests potential moonlighting functions beyond ribosomal assembly .

- By modifying specific RNA regions, it likely influences RNA folding, stability, and interactions within the ribosome and other cellular processes .

Target of Action

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

The 5S rRNA modificator interacts with various biomolecules in biochemical reactions . It plays a significant role in the modification of 5S rRNA, a process that is crucial for the function of the ribosome . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . These interactions are essential for the proper functioning of the ribosome and, consequently, protein synthesis .

Cellular Effects

The 5S rRNA modificator has profound effects on various types of cells and cellular processes . It influences cell function by modifying the structure of 5S rRNA, which is a critical component of the ribosome . This modification can impact cell signaling pathways, gene expression, and cellular metabolism . The 5S rRNA modificator can also influence the stability, translation, and localization of pivotal disease-related mRNAs .

Molecular Mechanism

The 5S rRNA modificator exerts its effects at the molecular level through a variety of mechanisms . It binds to the 5S rRNA molecule, leading to modifications that change the structure and function of the rRNA . This can result in changes in gene expression, enzyme inhibition or activation, and other molecular effects . The modificator’s ability to bind and modify 5S rRNA is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the 5S rRNA modificator can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that the 5S rRNA modificator can significantly outperform other reagents when probing RNA structure in vivo, particularly in bacteria .

Dosage Effects in Animal Models

The effects of the 5S rRNA modificator can vary with different dosages in animal models

Metabolic Pathways

The 5S rRNA modificator is involved in the modification of 5S rRNA, a process that is part of the larger metabolic pathway of protein synthesis . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . This can impact metabolic flux or metabolite levels .

Transport and Distribution

The 5S rRNA modificator is transported and distributed within cells and tissues . It has an increased ability to permeate biological membranes, which allows it to effectively probe RNA structure in vivo . The transport and distribution of the 5S rRNA modificator can influence its localization or accumulation within cells .

Subcellular Localization

Given its role in modifying 5S rRNA, it is likely that the 5S rRNA modificator is localized to the ribosome, where 5S rRNA is found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'iodure de formamidinium peut être synthétisé en faisant réagir l'acétate de formamidine avec l'acide iodhydrique. La réaction se déroule généralement en solution aqueuse, suivie d'une recristallisation pour obtenir des cristaux d'iodure de formamidinium purs .

Méthodes de production industrielle : Dans les milieux industriels, l'iodure de formamidinium est produit par une méthode similaire, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et la concentration, pour garantir une pureté et un rendement élevés. Le produit final est souvent purifié par recristallisation à partir d'éthanol .

Analyse Des Réactions Chimiques

Types de réactions : L'iodure de formamidinium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé en nitrate de formamidinium.

Réduction : Il peut être réduit en formamidine.

Substitution : Il peut subir des réactions de substitution avec d'autres halogénures pour former différents sels d'halogénures.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l'acide nitrique.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Principaux produits :

Oxydation : Nitrate de formamidinium.

Réduction : Formamidine.

Substitution : Divers sels d'halogénures, tels que le chlorure de formamidinium ou le bromure de formamidinium.

4. Applications de la recherche scientifique

L'iodure de formamidinium présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de matériaux pérovskites pour les cellules solaires.

5. Mécanisme d'action

L'iodure de formamidinium exerce ses effets principalement par son rôle de précurseur dans la formation de matériaux pérovskites. Le cation formamidinium (FA⁺) interagit avec l'iodure de plomb (PbI₂) pour former l'iodure de plomb de formamidinium (FAPbI₃), qui a une structure cristalline pérovskite. Cette structure est responsable du coefficient d'absorption élevé de la lumière du matériau, de la longue durée de vie des porteurs et de la faible énergie de liaison des excitons, ce qui la rend très efficace pour la conversion de l'énergie solaire .

Composés similaires :

Iodure de méthylammonium (CH₃NH₃I) : Utilisé dans la synthèse de l'iodure de plomb de méthylammonium (MAPbI₃), qui a une bande interdite plus large et une stabilité thermique inférieure à celle de l'iodure de plomb de formamidinium.

Iodure de césium (CsI) : Utilisé dans la synthèse de l'iodure de plomb de césium (CsPbI₃), qui a une meilleure stabilité thermique mais une bande interdite plus large que celle de l'iodure de plomb de formamidinium.

Unicité : L'iodure de formamidinium est unique en raison de sa capacité à former des matériaux pérovskites avec une bande interdite plus étroite et une meilleure stabilité thermique que l'iodure de plomb de méthylammonium. Cela le rend plus adapté aux cellules solaires à haut rendement .

Comparaison Avec Des Composés Similaires

Methylammonium iodide (CH₃NH₃I): Used in the synthesis of methylammonium lead iodide (MAPbI₃), which has a wider bandgap and lower thermal stability compared to formamidinium lead iodide.

Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI₃), which has better thermal stability but a wider bandgap compared to formamidinium lead iodide.

Uniqueness: Formamidinium iodide is unique due to its ability to form perovskite materials with a narrower bandgap and better thermal stability compared to methylammonium lead iodide. This makes it more suitable for high-efficiency solar cells .

Propriétés

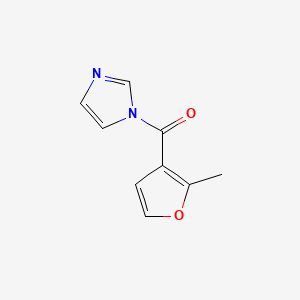

IUPAC Name |

imidazol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPIWAAJBRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348105 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415238-77-5 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)